Physicochemical Differentiation: Cyclopropanesulfonyl vs. Methanesulfonyl Analog – Computed Lipophilicity & Polar Surface Area
The cyclopropanesulfonyl-substituted compound (target) exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 92.6 Ų [1]. The methanesulfonyl analog 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine, being a smaller and more polar sulfonamide, is predicted to have lower lipophilicity (estimated XLogP3 < 0) and potentially higher aqueous solubility. The cyclopropane ring in the target compound increases hydrophobic surface area while maintaining a compact, rigid geometry, which may favor blood-brain barrier penetration and target-binding pocket complementarity relative to the linear methanesulfonyl group [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4; TPSA = 92.6 Ų (6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine) |
| Comparator Or Baseline | XLogP3 estimated <0; TPSA ≈ 92.6 Ų (6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine analog; computed values not independently verified in a direct comparative study) |
| Quantified Difference | ΔXLogP3 ≈ >0.4 units; identical TPSA but distinct spatial distribution of polarity |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) and Cactvs (TPSA); predicted, not experimentally determined |
Why This Matters
The higher lipophilicity of the cyclopropanesulfonyl analog may translate to improved membrane permeability relative to the methanesulfonyl analog, a key parameter for compound prioritization in cell-based phenotypic or target-based screening cascades.
- [1] PubChem Computed Properties: XLogP3 and TPSA values for Compound CID 154853562 (6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine). View Source
- [2] Kilbile, J.T., Tamboli, Y., Gadekar, S.S., Islam, I., Supuran, C.T., Sapkal, S.B. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 134971. (Class-level SAR discussion of sulfonylpiperazine substituent effects on bioactivity and physicochemical properties.) View Source
